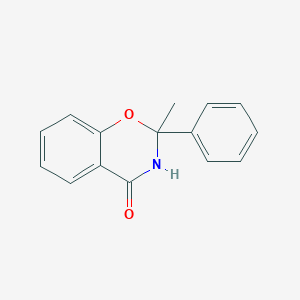![molecular formula C16H14O6 B12005226 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of a hydroxybenzoic acid derivative with methoxy-substituted phenols in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like chlorobenzene . The reaction mixture is refluxed overnight, and the product is isolated by precipitation and purified using column chromatography .
Industrial Production Methods
the principles of organic synthesis and purification, such as solvent extraction and chromatographic techniques, are applicable for scaling up the production process .
化学反応の分析
Types of Reactions
3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
科学的研究の応用
3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
作用機序
The mechanism of action of 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a selective fluorescent sensor for iron (III) ions, making it valuable in fluorescence assays and cellular imaging studies . The compound’s structure allows it to bind selectively to iron (III), facilitating its detection and measurement in biological samples .
類似化合物との比較
Similar Compounds
3-hydroxy-6H-benzo[c]chromen-6-one: This compound shares a similar core structure but lacks the methoxy groups present in 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one.
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This derivative has additional hydrogen atoms, making it a tetrahydro compound.
Uniqueness
The presence of methoxy groups at positions 7, 8, and 9 in this compound distinguishes it from other similar compounds. These methoxy groups can influence the compound’s chemical reactivity, biological activity, and overall stability .
特性
分子式 |
C16H14O6 |
|---|---|
分子量 |
302.28 g/mol |
IUPAC名 |
3-hydroxy-7,8,9-trimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-9-5-4-8(17)6-11(9)22-16(18)13(10)15(21-3)14(12)20-2/h4-7,17H,1-3H3 |
InChIキー |
ZUDAYIYMMRPIQK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


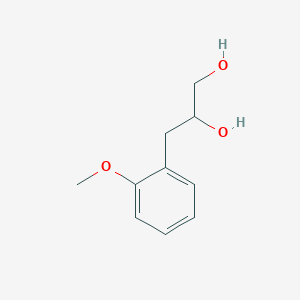
![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)
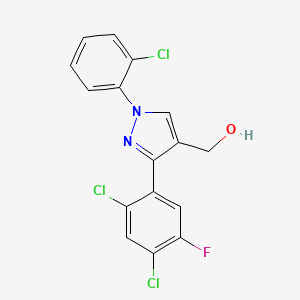
![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)
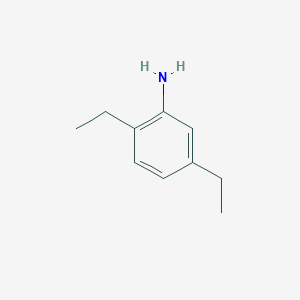
![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)
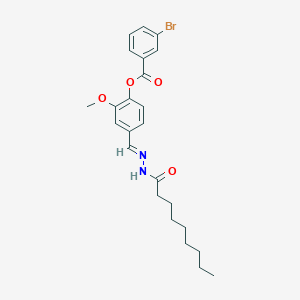
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)
